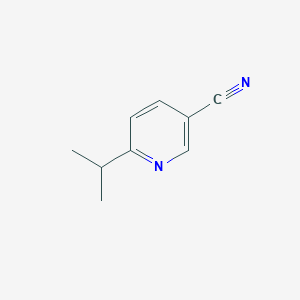

6-Isopropylnicotinonitrile

Description

6-Isopropylnicotinonitrile is a pyridine derivative characterized by an isopropyl substituent at the 6-position and a nitrile group (-CN) at the 3-position of the pyridine ring. Derivatives of this compound are frequently utilized in pharmaceutical and agrochemical research as intermediates for synthesizing bioactive molecules.

Properties

IUPAC Name |

6-propan-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(2)9-4-3-8(5-10)6-11-9/h3-4,6-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQWILUEFPROIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylnicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with isopropyl magnesium bromide in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed under appropriate conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Isopropylnicotinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 6-Isopropylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Halogenation (Chloro): The presence of Cl in 2-Chloro-6-isopropylnicotinonitrile increases molecular weight and electronegativity, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions .

- Amino Groups: Compounds like 6-((Cyclopropylmethyl)amino)nicotinonitrile exhibit improved solubility in polar solvents due to hydrogen-bonding capabilities .

- Bulkier Substituents: The cyclopropylmethyl and isopropyl-methylamino groups in analogs may sterically hinder interactions with enzymatic targets, affecting binding specificity.

Biological Activity

6-Isopropylnicotinonitrile is a compound derived from nicotinonitrile, featuring a propyl group at the 6-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections detail its biological activity, supported by research findings, case studies, and data tables illustrating its effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antiviral Properties

Recent studies have explored the antiviral potential of this compound. It has been noted for its inhibitory effects on various viral strains, particularly in the context of Hepatitis C Virus (HCV) replication. The compound's mechanism involves the inhibition of non-structural proteins NS2 and NS3, which are crucial for viral replication processes .

Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies indicate that it may induce apoptosis in cancer cells by activating specific pathways that lead to cell death. The compound's ability to modulate cellular mechanisms makes it a candidate for further investigation in cancer therapeutics .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. It appears to exhibit protective properties against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This effect is particularly relevant in models of Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several case studies have documented the effects of this compound in laboratory settings:

- Antiviral Efficacy : A study demonstrated that treatment with this compound significantly reduced viral load in infected cell cultures, suggesting its potential as an antiviral agent against HCV.

- Cancer Cell Line Studies : In experiments involving various cancer cell lines, this compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis.

- Neuroprotection : In models simulating oxidative stress, the compound showed a marked decrease in neuronal cell death compared to controls, highlighting its potential as a neuroprotective agent.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiviral | Inhibition of HCV replication | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Reduction of oxidative stress in neuronal cells |

Table 2: IC50 Values for Anticancer Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.